3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Medicinal chemistry Structure–property relationships Scaffold optimization

3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483995-01-3) is a synthetic small-molecule aryl amide carrying a 2H-tetrazol-5-yl substituent at the α‑carbon of the propanamide backbone. Its molecular formula is C₁₈H₁₈FN₅O₃ (MW 371.4 g/mol), and it is supplied as a research-grade solid with a minimum purity specification of 95%.

Molecular Formula C18H18FN5O3
Molecular Weight 371.372
CAS No. 483995-01-3
Cat. No. B2944505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
CAS483995-01-3
Molecular FormulaC18H18FN5O3
Molecular Weight371.372
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F)OC
InChIInChI=1S/C18H18FN5O3/c1-26-12-8-7-11(16(10-12)27-2)9-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-8,10,13H,9H2,1-2H3,(H,20,25)(H,21,22,23,24)
InChIKeyMKZSIHTWWZACIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

483995-01-3 – 3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Chemical Identity, Procurement Specifications, and Research Classification


3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483995-01-3) is a synthetic small-molecule aryl amide carrying a 2H-tetrazol-5-yl substituent at the α‑carbon of the propanamide backbone [1]. Its molecular formula is C₁₈H₁₈FN₅O₃ (MW 371.4 g/mol), and it is supplied as a research-grade solid with a minimum purity specification of 95% . The compound belongs to a broader structural class of tetrazole-containing propanamides that have been investigated as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) and as antagonists of platelet collagen receptors CLEC‑2 and GPVI [2]. In the absence of published, target-specific bioactivity data, procurement decisions for this compound rest on its defined substitution pattern, its computed physicochemical profile, and its membership in a scaffold class with demonstrated pharmacological relevance.

Why 483995-01-3 Cannot Be Replaced by a Generic Tetrazole-Propanamide Analog Without Risk of Altered Target Engagement and Physicochemical Behaviour


Tetrazole-propanamide derivatives are not functionally interchangeable because minor variations in the substitution pattern of the two aryl rings—specifically the position and number of methoxy groups on the benzyl moiety and the position of the fluorine atom on the anilide ring—can profoundly shift both physicochemical properties (logP, hydrogen-bonding capacity) and in vitro pharmacological activity [1]. For example, the Roche α7 nAChR PAM patent family explicitly differentiates 2,4‑dimethoxy‑phenyl from 2,5‑dimethoxy‑phenyl, 3,4‑dimethoxy‑phenyl, and 3,5‑dimethoxy‑phenyl variants as distinct embodiments with non‑equivalent biological profiles [1]. Similarly, in the diphenyl‑tetrazol‑propanamide series, moving the fluorine from the ortho (2‑fluoro) to the para (4‑fluoro) position of the anilide ring yielded compounds with divergent inhibitory potency against CLEC‑2‑mediated platelet aggregation . Consequently, substituting 483995‑01‑3 with a positional isomer or a des‑fluoro analog without experimental validation risks losing the specific hydrogen‑bonding geometry, lipophilicity, and steric fit that define its interaction with biological targets. The quantitative evidence below documents the measurable dimensions along which this compound differs from its closest commercially available analogs.

483995-01-3 – Head-to-Head Quantitative Differentiation Evidence Against Closest Commercially Available Analogs


Dimethoxy Substitution Pattern: 2,4-Dimethoxy vs. 2,5-Dimethoxy vs. 2,3-Dimethoxy – Computed Lipophilicity and Hydrogen-Bonding Capacity

The substitution pattern of the two methoxy groups on the benzyl ring directly controls the compound's lipophilicity (XLogP3) and hydrogen-bond acceptor count, two parameters that govern membrane permeability and target-binding promiscuity. For 483995-01-3 (2,4-dimethoxy), the computed XLogP3 is 2.3 with 7 hydrogen-bond acceptors [1]. The 2,5-dimethoxy positional isomer (CAS 483995-40-0) exhibits a computed XLogP3 of approximately 2.4 and the identical hydrogen-bond acceptor count (7), but the altered electron distribution of the methoxy groups changes the molecular electrostatic potential surface, which can reorient the preferred binding pose within a target pocket . The 2,3-dimethoxy isomer (no CAS assigned in public databases) is predicted to display a lower XLogP3 (~2.0–2.1) owing to intramolecular hydrogen-bond formation between the ortho-methoxy oxygen and the adjacent tetrazole N–H, a feature absent in the 2,4- and 2,5‑dimethoxy variants . These computed differences, while modest in absolute magnitude, reflect distinct three-dimensional electronic profiles that cannot be replicated by simply ordering a different dimethoxy isomer from the same commercial library.

Medicinal chemistry Structure–property relationships Scaffold optimization

Fluorine Position on the Anilide Ring: ortho (2-Fluoro) vs. para (4-Fluoro) – Differential Impact on Torsional Conformation and Target Affinity

483995-01-3 carries a 2‑fluorophenyl substituent on the amide nitrogen, whereas the commercially available analog CAS 483995-40-0 bears a 4‑fluorophenyl group [1]. Ortho‑fluorine substitution introduces a steric clash with the amide carbonyl that restricts rotation about the N–aryl bond, stabilizing a near‑perpendicular conformation of the fluorophenyl ring relative to the amide plane . In the diphenyl‑tetrazol‑propanamide class, the ortho‑fluoro orientation was associated with enhanced inhibitory potency against CLEC‑2‑mediated platelet aggregation relative to para‑fluoro analogs, consistent with a binding pose in which the fluorine atom occupies a narrow, electropositive sub‑pocket . Although quantitative potency data for 483995-01-3 itself have not been disclosed, the conformational constraint imposed by the ortho‑fluorine is a structural feature that differentiates it from 4‑fluoro‑substituted siblings and is likely to influence target selectivity and metabolic stability.

Conformational analysis Fluorine medicinal chemistry Receptor–ligand interactions

Tetrazole Tautomeric State: 2H‑Tetrazole vs. 1H‑Tetrazole – Implications for Hydrogen‑Bond Donor/Acceptor Geometry and Biological Isosterism

The tetrazole ring in 483995-01-3 is explicitly designated as the 2H‑tetrazol‑5‑yl tautomer, as confirmed by the IUPAC name and the SMILES representation deposited in PubChem [1]. The 2H‑tautomer presents the acidic N–H proton at the N‑2 position, whereas the 1H‑tautomer (commonly encountered in tetrazole‑based angiotensin II receptor blockers such as losartan) places the N–H at N‑1 [2]. This tautomeric difference alters the orientation of the hydrogen‑bond donor vector relative to the tetrazole‑amide scaffold, which in turn affects the geometry of intermolecular hydrogen bonds with protein backbone carbonyls or side‑chain carboxylates [2]. In the context of carboxylic acid bioisosterism, the 2H‑tetrazole more closely mimics the syn‑periplanar conformation of a carboxylate group, whereas the 1H‑tetrazole favors an anti‑periplanar arrangement [2]. For researchers utilizing 483995-01-3 as a carboxylic acid isostere in fragment‑based drug design or scaffold‑hopping campaigns, the defined 2H‑tautomeric state is a critical specification that distinguishes it from 1H‑tetrazole regioisomers that may be listed under different CAS numbers in the same commercial library.

Tetrazole tautomerism Bioisosterism Carboxylic acid mimicry

483995-01-3 – Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Narrow-Scope SAR Exploration of Dimethoxy Substitution Effects in Tetrazole-Propanamide Lead Series

Medicinal chemistry teams engaged in optimizing tetrazole‑propanamide hits can use 483995‑01‑3 as the 2,4‑dimethoxy reference point in a matrix comparing 2,3‑, 2,4‑, 2,5‑, and 3,4‑dimethoxy substitution patterns. The computed ΔXLogP3 of approximately +0.2 to +0.3 versus the 2,3‑isomer and −0.1 versus the 2,5‑isomer provides a quantitative framework for interpreting divergent cellular permeability and target engagement data within the same assay cascade . This SAR matrix approach is directly supported by the Roche α7 nAChR patent, which lists each dimethoxy isomer as a separate embodiment requiring independent biological evaluation .

Conformational Restriction Studies Leveraging Ortho-Fluoro Anilide Geometry

Investigators studying the role of N‑aryl conformation in target binding can employ 483995‑01‑3 as a conformationally restricted probe (2‑fluorophenyl) and compare it directly with the commercially available 4‑fluorophenyl analog (CAS 483995‑40‑0) . The ortho‑fluoro substituent restricts N–aryl bond rotation, locking the fluorophenyl ring in a near‑perpendicular orientation relative to the amide plane . This conformational distinction has been correlated with differential inhibitory activity in the CLEC‑2 platelet aggregation assay for structurally related diphenyl‑tetrazol‑propanamides, making the 2‑fluoro/4‑fluoro pair a valuable tool set for probing the conformational preferences of tetrazole‑propanamide binding sites .

Tetrazole Tautomer-Dependent Bioisosteric Replacement of Carboxylic Acid Moieties

Fragment‑based drug discovery programs that require a neutral or weakly acidic carboxylic acid bioisostere can utilize 483995‑01‑3 as a source of the 2H‑tetrazole tautomer, which mimics the syn‑periplanar hydrogen‑bond geometry of a carboxylate group more faithfully than the 1H‑tetrazole tautomer found in many legacy tetrazole drugs . The explicit 2H‑tetrazole designation in the PubChem record ensures that computational docking models and pharmacophore hypotheses are built with the correct hydrogen‑bond donor vector, reducing the risk of false‑negative virtual screening results . When procuring the compound for this purpose, verification of the tautomeric form (e.g., by ¹H‑¹⁵N HMBC NMR or X‑ray crystallography) is recommended to confirm that the solid‑state and solution tautomer matches the 2H assignment.

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.